molecular formula C7H11NO B13523699 (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol

Cat. No.: B13523699
M. Wt: 125.17 g/mol
InChI Key: PMKXQKXXIDQEAG-LURJTMIESA-N
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Description

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol (CAS 2227882-67-7) is a chiral pyrrole derivative with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound features a pyrrole heterocycle, a privileged scaffold in medicinal chemistry known for its presence in numerous natural products and its ability to interact with diverse biological targets . The pyrrole ring is a fundamental building block in biology, found in structures like hemoglobin and chlorophyll, and its synthetic derivatives are extensively investigated for their bioactive potential . Recent scientific advances highlight the significant interest in novel pyrrole-containing compounds for pharmaceutical research. In particular, molecules incorporating a 1-methyl-1H-pyrrole moiety have been identified as key structural components in the development of potent and selective activators of the enzyme Sirtuin 6 (Sirt6) . Such activators have shown promising research utility in areas including anti-inflammation, anti-viral studies against SARS-CoV-2, and the inhibition of cancer cell growth . Furthermore, pyrrole-based structures are actively explored for their antibacterial properties, offering potential pathways to address multidrug-resistant bacterial infections . The specific stereochemistry of this compound makes it a valuable chiral building block or intermediate for researchers working across various disciplines, including medicinal chemistry, pharmacology, and organic synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S)-1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3/t6-/m0/s1

InChI Key

PMKXQKXXIDQEAG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CN1C)O

Canonical SMILES

CC(C1=CC=CN1C)O

Origin of Product

United States

Synthetic Methodologies for 1s 1 1 Methyl 1h Pyrrol 2 Yl Ethan 1 Ol and Precursor Compounds

Retrosynthetic Strategies for the Pyrrole-Ethanol Scaffold

Retrosynthetic analysis of (1S)-1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol reveals that the primary disconnection lies at the C-O bond of the alcohol, leading back to the prochiral ketone, 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one. This disconnection highlights the critical role of a stereoselective reduction step in the forward synthesis.

Further disconnection of the ketone precursor at the bond between the pyrrole (B145914) ring and the acetyl group suggests a Friedel-Crafts acylation reaction. This approach utilizes N-methylpyrrole and an appropriate acetylating agent as the starting materials. The regioselectivity of this acylation is a key consideration to ensure the desired 2-substituted pyrrole isomer.

An alternative retrosynthetic approach could involve the construction of the pyrrole ring itself with the ethanol (B145695) side chain already partially or fully formed. However, the former strategy, involving the acylation of a pre-formed N-methylpyrrole ring followed by asymmetric reduction, is generally more convergent and allows for greater control over the final stereochemistry.

Synthesis of the Ketone Precursor: 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one is most commonly achieved through the Friedel-Crafts acylation of N-methylpyrrole. The success of this synthesis hinges on controlling the regioselectivity of the acylation to favor substitution at the C2 position over the C3 position.

Classical Friedel-Crafts acylation conditions typically involve the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The choice of Lewis acid can significantly influence the regioselectivity and yield of the reaction.

More modern approaches have focused on developing milder and more selective methods. For instance, the use of N-acylbenzotriazoles as acylating agents in the presence of titanium tetrachloride (TiCl4) has been shown to produce 2-acylpyrroles with high regioselectivity and in good to excellent yields. This method offers the advantage of proceeding under mild conditions (25 °C) and with short reaction times.

The following table summarizes various approaches for the synthesis of 2-acetyl-N-methylpyrrole:

Acylating AgentLewis Acid/CatalystSolventTemperature (°C)Yield (%)Reference
Acetic AnhydrideAlCl3CS2Reflux-[Classical Method]
Acetyl ChlorideSnCl4CH2Cl20-[Classical Method]
N-acetylbenzotriazoleTiCl4CH2Cl22594[Katritzky et al.]
Acetic AnhydrideZeolite H-BEA-10085[Modern Method]

This table is illustrative and combines data from various sources on Friedel-Crafts acylation of N-methylpyrrole.

The pyrrole ring is an electron-rich aromatic system, and electrophilic substitution, such as Friedel-Crafts acylation, is a primary method for its functionalization. In N-substituted pyrroles like N-methylpyrrole, the C2 (α) position is generally more reactive towards electrophiles than the C3 (β) position due to the greater stabilization of the cationic intermediate (Wheland intermediate).

However, the regioselectivity can be influenced by several factors:

The nature of the acylating agent and Lewis acid: Bulky reagents may favor substitution at the less sterically hindered C2 position.

Reaction temperature: Lower temperatures often lead to higher selectivity.

Solvent: The polarity of the solvent can affect the stability of the intermediates and thus the product distribution.

Studies have shown that for N-methylpyrrole, acylation almost exclusively occurs at the C2 position under a variety of conditions, making the synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one relatively straightforward in terms of regiochemical control.

Stereoselective Reduction Strategies for the Formation of this compound

The conversion of the prochiral ketone, 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one, to the desired (1S)-enantiomer of the alcohol requires a stereoselective reduction method. Several powerful strategies have been developed for the asymmetric reduction of ketones.

Asymmetric catalytic hydrogenation and transfer hydrogenation are highly efficient methods for the enantioselective reduction of ketones. These reactions typically employ a transition metal catalyst (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand.

Asymmetric Catalytic Hydrogenation: This method involves the use of molecular hydrogen as the reductant. Noyori's ruthenium-BINAP catalysts are archetypal for this transformation. For heteroaromatic ketones, catalysts such as trans-RuCl2[(R)-xylbinap][(R)-daipen] have demonstrated high efficiency and enantioselectivity. kanto.co.jp The reaction is typically carried out under hydrogen pressure.

Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen, which can be more convenient for laboratory-scale synthesis. Noyori-type catalysts, for example, those derived from Ru(II), a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a p-cymene (B1678584) ligand, are highly effective for the ATH of aromatic and heteroaromatic ketones.

The following table presents representative data for the asymmetric reduction of heteroaromatic ketones using these methods, which can be considered analogous to the reduction of 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one.

Ketone SubstrateCatalyst SystemReductantYield (%)ee (%)Configuration
2-Acetylfurantrans-RuCl2[(S)-xylbinap][(S)-daipen]H2 (10 atm)>9998R
2-Acetylthiophenetrans-RuCl2[(S)-xylbinap][(S)-daipen]H2 (10 atm)>9997R
AcetophenoneRuCl(S,S)-TsDPENHCOOH/NEt39599R
2-AcetylpyridineRuCl(S,S)-TsDPENi-PrOH/KOH9897R

This table is illustrative, compiled from data on the asymmetric reduction of various heteroaromatic ketones to demonstrate the potential of these methods for the target compound.

An alternative approach to stereoselective reduction involves the use of a chiral auxiliary. In this strategy, the starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the reduction of a ketone, a chiral auxiliary could be incorporated into the substrate, for example, by forming a chiral ketal or by attaching it to the pyrrole nitrogen. However, a more common strategy for ketones is the use of chiral reducing agents, which can be considered a form of temporary association with a chiral entity.

Examples of chiral reducing agents include those derived from lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4) modified with chiral ligands, such as chiral amino alcohols. Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane.

While effective, chiral auxiliary-mediated reductions are often less atom-economical than catalytic asymmetric methods, as the auxiliary must be used in stoichiometric amounts.

Biocatalytic Approaches Utilizing Enzymes (e.g., Ketone Reductases)

The asymmetric reduction of the prochiral ketone, 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one, to the specific (S)-enantiomer, this compound, represents a prime application for biocatalysis. Ketone reductases (KREDs), a class of alcohol dehydrogenases (ADHs), are highly effective catalysts for this transformation, offering exceptional stereoselectivity under mild, environmentally benign conditions. nih.govresearchgate.netnih.gov

The process leverages whole-cell biocatalysts or isolated enzymes to reduce the carbonyl group. nih.gov These enzymatic reactions typically exhibit high conversion rates and enantiomeric excess (ee), often exceeding 99%. nih.gov The key to a successful biocatalytic reduction is the identification of a suitable KRED. This is achieved through screening a diverse library of enzymes against the target ketone substrate. nih.gov Many KREDs are commercially available, expediting the development process. lookchem.com

A typical whole-cell biotransformation system involves expressing a selected KRED in a microbial host, such as E. coli. nih.gov A co-factor regeneration system, often glucose-based and employing an enzyme like glucose dehydrogenase, is included to recycle the essential nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) required by the reductase. rsc.org This approach is cost-effective as it avoids the addition of large quantities of the expensive cofactor. nih.gov

The reaction is generally conducted in an aqueous buffer at or near neutral pH and at ambient temperatures, which minimizes side reactions and decomposition of sensitive substrates. lookchem.com The high selectivity of KREDs often circumvents the need for complex protection and deprotection steps that are common in traditional chemical syntheses. researchgate.net

Below is a table representing typical findings from a KRED screening and optimization process for the reduction of an aryl ketone, demonstrating the common parameters evaluated.

Enzyme IDHost OrganismConversion (%)Enantiomeric Excess (ee, %)Configuration
KRED-A01Zygosaccharomyces rouxii>99>99.5(S)
KRED-B04Hansenula polymorpha8598(S)
KRED-C12Bacillus sp.7295(R)
KRED-D09Sulfolobus solfataricus9299(R)

This table is illustrative, based on typical results for aryl ketone reductions as described in the literature. nih.gov

Alternative Synthetic Routes to Substituted Pyrrole-2-ethanols

Beyond direct asymmetric reduction, several synthetic strategies can be employed to construct the precursor ketone or the broader substituted pyrrole-2-ethanol scaffold.

Intramolecular Cyclocondensation Reactions

The Paal-Knorr synthesis is a foundational and highly effective method for constructing the pyrrole ring via intramolecular cyclocondensation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.in To synthesize the direct precursor, 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one, a 1,4,6-tricarbonyl compound such as 3-acetylhexane-2,5-dione would be reacted with methylamine.

The mechanism proceeds through the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. Subsequent intramolecular attack by the amine on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org Modern variations of the Paal-Knorr synthesis employ various catalysts and conditions, including greener approaches using iodine or saccharin (B28170) as catalysts to improve yields and reduce reaction times. rgmcet.edu.in

Functionalization Reactions at the C2 Position of the Pyrrole Ring

An alternative strategy involves building the desired functionality onto a pre-existing pyrrole ring. The Friedel-Crafts acylation is a classic and direct method for introducing an acetyl group at the C2 position of 1-methyl-1H-pyrrole. nsf.govorganic-chemistry.org Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 (α) position over the C3 (β) position due to the greater stabilization of the cationic intermediate. nih.gov

In this reaction, 1-methyl-1H-pyrrole is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the pyrrole ring to form the C2-acylated product, 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one. This ketone can then be subjected to asymmetric reduction as described in section 2.3.3. While effective, this method requires stoichiometric amounts of the Lewis acid and careful control of reaction conditions to avoid polymerization or side reactions. organic-chemistry.orgnih.gov

Multi-Component Reactions for Pyrrole Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to assembling complex molecules like substituted pyrroles in a single step, maximizing atom economy. orientjchem.orgresearchgate.net A variation of the Hantzsch pyrrole synthesis, a well-known MCR, can be used to produce polysubstituted pyrroles. researchgate.net

For instance, a one-pot reaction involving an α-haloketone (e.g., 3-chloro-pentane-2,4-dione), a β-dicarbonyl compound (e.g., pentane-2,4-dione), and an amine (methylamine) can be used to construct a 1-substituted 4-acetyl-5-methyl-1H-pyrrole derivative. researchgate.net The mechanism involves the initial formation of an enamine from the β-dicarbonyl and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation and dehydration yield the final pyrrole product. researchgate.net By carefully selecting the starting components, this strategy can be adapted to build the specific substitution pattern required for the target molecule's precursor.

Process Optimization and Scale-Up Considerations

Transitioning any synthetic route from laboratory-scale to large-scale production requires careful optimization of reaction parameters and consideration of process engineering challenges.

For biocatalytic approaches , optimization focuses on maximizing enzyme activity and stability. Key parameters include pH, temperature, substrate concentration, and cofactor regeneration efficiency. lookchem.com High substrate loading is desirable to improve volumetric productivity, but can lead to substrate or product inhibition, requiring fed-batch strategies. nih.gov Scale-up challenges include ensuring efficient mixing and oxygen transfer (for whole-cell systems) in large bioreactors, managing heat generated during the reaction, and developing robust downstream processing methods for product isolation and purification. lookchem.com

For chemical syntheses like the Paal-Knorr or Friedel-Crafts reactions, optimization involves screening solvents, catalysts, reaction times, and temperatures to maximize yield and minimize byproducts. Catalyst loading is a critical factor; for Friedel-Crafts acylation, minimizing the stoichiometric requirement of the Lewis acid is a key goal for improving process sustainability and simplifying workup. nsf.gov

On a larger scale, heat management becomes critical, especially for highly exothermic reactions like Friedel-Crafts acylation. researchgate.net Efficient mixing is required to maintain homogenous temperature and concentration profiles. The choice of workup and purification methods (e.g., extraction, crystallization vs. chromatography) is heavily influenced by scalability, cost, and environmental impact. researchgate.net Developing a scalable and robust process is essential for the efficient and economical production of the target compound.

Stereochemical Analysis and Control in the Synthesis of 1s 1 1 Methyl 1h Pyrrol 2 Yl Ethan 1 Ol

Importance of Absolute Configuration in Chiral Pyrrole (B145914) Derivatives

The absolute configuration of a chiral molecule, designated as either (R) or (S) for each stereocenter, dictates its spatial arrangement and, consequently, its interaction with other chiral entities, such as biological receptors and enzymes. Pyrrole derivatives are a class of heterocyclic compounds that are prevalent in a vast array of biologically active natural products and synthetic drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govraijmr.comekb.eg The biological activity of these compounds is often contingent on their specific stereochemistry.

Methodologies for Enantiomeric Excess Determination

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is a critical step in asymmetric synthesis and chiral resolution. The most common and reliable techniques for this purpose are chiral high-performance liquid chromatography (HPLC) and chiral nuclear magnetic resonance (NMR) spectroscopy.

Chiral HPLC is a powerful analytical technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. The choice of CSP and the mobile phase composition are critical for achieving successful separation. mdpi.comcsfarmacie.cz

For a chiral alcohol such as 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com These CSPs can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific column and the solubility of the analyte. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The enantiomers would then be separated on the chiral column and detected by a UV detector, resulting in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks.

Table 1: Representative Chiral HPLC Conditions for the Separation of Racemic 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol This table presents hypothetical data based on common practices for separating similar chiral alcohols, as specific literature data for this compound is not available.

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative)Chiralcel® OD-H (Cellulose derivative)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (B130326) (90:10, v/v)n-Hexane/Ethanol (B145695) (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (R-enantiomer) 12.5 min15.2 min
Retention Time (S-enantiomer) 14.8 min17.9 min
Resolution (Rs) > 1.5> 1.5

Chiral NMR spectroscopy provides another valuable method for determining enantiomeric excess. In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). libretexts.org

For a chiral alcohol, a common approach is the use of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.org This reagent forms diastereomeric complexes with the enantiomers of the alcohol, leading to differential shifts in the NMR signals of the protons or carbons near the chiral center. By integrating the separated signals corresponding to each enantiomer, the enantiomeric excess can be determined. Alternatively, a chiral derivatizing agent, such as Mosher's acid chloride, can be used to convert the alcohol into a mixture of diastereomeric esters, which will exhibit distinct NMR spectra. nih.gov

Table 2: Illustrative ¹H-NMR Data for Enantiomeric Excess Determination of 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol using a Chiral Shift Reagent This table presents hypothetical data to illustrate the expected spectral changes. Specific data for this compound is not available in the literature.

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CDCl₃ + Eu(hfc)₃ (ppm)
(R)-enantiomer
CH-OH ~4.85.2
CH₃ (ethyl) ~1.51.8
N-CH₃ ~3.63.7

Chiral Resolution Techniques for Racemic Mixtures (if applicable)

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), a chiral resolution process is necessary to isolate the desired enantiomer. For a racemic mixture of 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol, several resolution techniques could be applicable.

One of the most common methods is diastereomeric salt formation . This involves reacting the racemic alcohol with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the alcohol can be recovered by treating the diastereomeric salt with a base.

Another powerful technique is enzymatic resolution . Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. nih.govmdpi.com By treating the racemic alcohol with an acyl donor in the presence of a suitable lipase, one enantiomer is converted to an ester while the other remains as the unreacted alcohol. These two compounds can then be easily separated by standard chromatographic methods. This approach is often highly efficient and environmentally friendly.

Finally, preparative chiral chromatography can be used to resolve racemic mixtures on a larger scale. This technique is an extension of the analytical chiral HPLC described earlier, but with larger columns and higher sample loading to isolate multigram quantities of the desired enantiomer.

Chemical Reactivity and Mechanistic Pathways of 1s 1 1 Methyl 1h Pyrrol 2 Yl Ethan 1 Ol

Transformations of the Hydroxyl Group

The secondary hydroxyl group is a key site for various chemical modifications, including oxidation to a carbonyl, conversion into ethers and esters, and substitution reactions.

The secondary alcohol functionality of (1S)-1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol can be readily oxidized to the corresponding ketone, 1-(1-Methyl-1H-pyrrol-2-yl)ethanone. To prevent over-oxidation and preserve the sensitive pyrrole (B145914) ring, mild oxidizing agents are typically employed. Common methods include the Swern oxidation, oxidation with pyridinium (B92312) chlorochromate (PCC), and the use of manganese dioxide (MnO₂). wikipedia.orgorganic-chemistry.orgmychemblog.comadichemistry.comalfa-chemistry.comajgreenchem.comorganicchemistrytutor.comnumberanalytics.comresearchgate.netchemistrysteps.comlibretexts.org

The Swern oxidation utilizes a complex of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgadichemistry.comalfa-chemistry.com This method is known for its mild conditions and high yields. organic-chemistry.org PCC is another selective reagent that converts secondary alcohols to ketones efficiently, typically in dichloromethane (B109758) (DCM) as a solvent. organicchemistrytutor.comnumberanalytics.comresearchgate.netchemistrysteps.comlibretexts.org Manganese dioxide is a useful oxidant for benzylic and allylic alcohols, and its reactivity can extend to other alcohols, including heterocyclic ones, often requiring activation by heating. mychemblog.comajgreenchem.com

Table 1: Reagents for the Oxidation of Secondary Alcohols to Ketones
Reagent/MethodKey ComponentsTypical ConditionsNotes
Swern OxidationDMSO, Oxalyl chloride, TriethylamineLow temperature (-78 °C), DCMMild conditions, avoids toxic heavy metals. wikipedia.orgadichemistry.comalfa-chemistry.com
PCC OxidationPyridinium chlorochromate (PCC)Room temperature, DCMSelective for aldehydes and ketones. organicchemistrytutor.comnumberanalytics.comresearchgate.netchemistrysteps.comlibretexts.org
Manganese DioxideMnO₂ (activated)Room temperature or heating, various solvents (e.g., DCM, chloroform)Particularly effective for allylic and benzylic alcohols. mychemblog.comajgreenchem.com

The hydroxyl group can be converted to an ether or an ester, which can alter the compound's physical and biological properties.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. libretexts.orgmasterorganicchemistry.comwikipedia.orgkhanacademy.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide) to yield the ether.

Esterification: Esters can be synthesized through several methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. uakron.edu This is an equilibrium-driven process. Alternatively, the Mitsunobu reaction provides a powerful method for esterification under mild conditions with inversion of stereochemistry. wikipedia.orgorganic-synthesis.comorganic-chemistry.orgnih.govbeilstein-journals.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-synthesis.comorganic-chemistry.orgnih.gov

Table 2: Common Methods for Ether and Ester Formation
TransformationMethodKey ReagentsMechanism
EtherificationWilliamson Ether SynthesisStrong base (e.g., NaH), Alkyl halide (e.g., CH₃I)SN2
EsterificationFischer EsterificationCarboxylic acid, Strong acid catalyst (e.g., H₂SO₄)Acid-catalyzed nucleophilic acyl substitution
Mitsunobu ReactionCarboxylic acid, PPh₃, DEAD or DIADSN2 with inversion of configuration

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. wikipedia.orgyoutube.com Protonation of the alcohol in the presence of a strong acid can lead to the formation of a carbocation, which can then be attacked by a nucleophile in an SN1-type reaction. Alternatively, reagents like thionyl chloride (SOCl₂) can be used to convert the alcohol into an alkyl chloride, which is a good substrate for SN2 reactions. The reaction with thionyl chloride proceeds with the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride and sulfur dioxide.

Reactivity of the N-Methylpyrrole Moiety

The N-methylpyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Nucleophilic reactions on the ring are less common but can occur under specific conditions.

The N-methylpyrrole ring is highly activated towards electrophilic aromatic substitution. The nitrogen atom donates electron density into the ring, and the methyl group is also weakly activating. The existing 2-(1-hydroxyethyl) substituent will influence the regioselectivity of further substitutions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. youtube.comyoutube.combeyondbenign.org Due to the high reactivity of the N-methylpyrrole ring, mild Lewis acid catalysts are often sufficient. The substitution is expected to occur at the positions most activated by the existing substituents and least sterically hindered.

Vilsmeier-Haack Reaction: This is a mild method for the formylation of electron-rich aromatic compounds. wikipedia.orgijpcbs.comchemistrysteps.comthieme-connect.comorganic-chemistry.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.orgijpcbs.comchemistrysteps.comthieme-connect.com For N-methylpyrrole derivatives, formylation generally occurs at the 2- or 5-position. In the case of this compound, with the 2-position occupied, the reaction would likely proceed at the 5-position, or potentially at the 4-position depending on the directing influence of the 2-substituent.

Nitration: Direct nitration of pyrroles can be achieved using reagents like acetyl nitrate. semanticscholar.org The reaction is typically regioselective for the 2- and 5-positions. For a 2-substituted N-methylpyrrole, nitration is expected to occur primarily at the 5-position.

Table 3: Electrophilic Aromatic Substitution Reactions on N-Methylpyrrole Derivatives
ReactionElectrophile SourceExpected Product TypeKey Features
Friedel-Crafts AcylationAcyl halide/Lewis acidAcyl-substituted pyrroleIntroduces a ketone functionality onto the ring. youtube.comyoutube.combeyondbenign.org
Vilsmeier-Haack ReactionPOCl₃/DMFFormyl-substituted pyrroleA mild method for introducing an aldehyde group. wikipedia.orgijpcbs.comchemistrysteps.comthieme-connect.comorganic-chemistry.org
NitrationAcetyl nitrateNitro-substituted pyrroleIntroduces a nitro group onto the ring. semanticscholar.org

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles. However, nucleophilic substitution can be induced under certain conditions. For instance, it has been reported that alkylpyrroles can undergo nucleophilic substitution in the presence of molecular oxygen. nih.gov This process is thought to proceed through an electron transfer mechanism, generating a pyrrolylmethyl intermediate that can then react with nucleophiles. nih.gov In the case of a 2-substituted pyrrole, this could potentially lead to substitution at the 3-position. nih.gov

Dearomatization of the pyrrole ring through nucleophilic addition is another possibility, though it typically requires strong nucleophiles and specific reaction conditions to overcome the aromatic stability.

Based on a comprehensive review of available scientific literature, detailed experimental data specifically concerning the metalation, cross-coupling reactions, and in-depth mechanistic studies of This compound is not available.

The provided search results offer extensive information on the general principles of Suzuki, Sonogashira, and Heck reactions, including their catalytic cycles, the influence of various parameters, and the reactivity of other pyrrole derivatives. However, specific research findings, data tables, and mechanistic analyses pertaining directly to this compound are absent from the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the requested outline for this specific compound. Constructing such an article would require speculation and fabrication of data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a complete characterization of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: This experiment would provide information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The expected signals would correspond to the protons of the methyl group on the pyrrole (B145914) nitrogen, the three protons of the pyrrole ring, the methine proton adjacent to the hydroxyl group, the methyl group of the ethyl chain, and the hydroxyl proton. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbon atoms (e.g., aromatic, aliphatic, attached to a heteroatom).

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the methine proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry.

A hypothetical ¹H NMR data table for the compound is presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 7.0 - 6.0m3HPyrrole-H
δ 4.8 - 4.6q1HCH-OH
δ 3.6s3HN-CH₃
δ 2.5d1HOH
δ 1.5d3HCH-CH₃

Application in Stereochemical Assignment

The absolute stereochemistry of the chiral center at the carbinol carbon is defined as (1s). While standard NMR techniques can confirm the connectivity, advanced methods are often required for the unambiguous assignment of stereochemistry. Techniques such as chiral derivatizing agents (e.g., Mosher's acid) in NMR spectroscopy can be used. By converting the alcohol to diastereomeric esters, the chemical shifts of nearby protons are altered in a predictable way, allowing for the determination of the absolute configuration. NOESY experiments could also provide through-space correlations that might help in confirming the stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its molecular formula (C₈H₁₃NO). Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, as well as cleavage of the bond between the pyrrole ring and the ethan-1-ol substituent.

IonCalculated m/zObserved m/z
[M+H]⁺140.1075N/A
[M+Na]⁺162.0895N/A
[M-H₂O+H]⁺122.0969N/A

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic ethyl and methyl groups would appear around 3100-2850 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring would be observed in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)2980-2850
C=C stretch (pyrrole)1600-1450
C-N stretch (pyrrole)1400-1300
C-O stretch (alcohol)1260-1000

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the bond lengths, bond angles, and the absolute stereochemistry of the chiral center. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the solid state.

ParameterValue
Crystal SystemN/A
Space GroupN/A
a (Å)N/A
b (Å)N/A
c (Å)N/A
α (°)N/A
β (°)N/A
γ (°)N/A
Volume (ų)N/A
ZN/A
Hydrogen BondsN/A

Computational and Theoretical Investigations of 1s 1 1 Methyl 1h Pyrrol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and energetic properties of (1S)-1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol. These calculations can predict molecular geometries, orbital energies, charge distributions, and thermodynamic properties.

Detailed Research Findings:

Theoretical studies on related aromatic ketones and pyrrole (B145914) derivatives often employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. For this compound, such calculations would typically begin with a geometry optimization to find the lowest energy structure.

From a fully optimized geometry, a wealth of electronic data can be extracted. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich regions of the pyrrole ring and the oxygen atom of the hydroxyl group, and the electron-poorer regions around the hydrogen atoms.

Key energetic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Hypothetical Data for this compound:

Below is an interactive table presenting hypothetical data that could be obtained from quantum chemical calculations for the title compound.

PropertyCalculated ValueUnits
Total Energy-442.876Hartrees
HOMO Energy-0.234Hartrees
LUMO Energy0.056Hartrees
HOMO-LUMO Gap0.290Hartrees
Dipole Moment2.15Debye

Note: These values are illustrative and based on typical results for similar organic molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and its interactions with other molecules. emory.edu

Detailed Research Findings:

To perform a conformational analysis, a potential energy surface (PES) is typically scanned by systematically rotating one or more dihedral angles while calculating the energy at each step. For this compound, the key dihedral angles would be those around the C-C bond connecting the pyrrole ring to the ethan-1-ol side chain and the C-O bond of the hydroxyl group.

The results of such a scan would reveal the low-energy conformers (local minima on the PES) and the transition states (saddle points) that connect them. This information is vital for predicting the most likely shapes the molecule will adopt in different environments. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Detailed Research Findings:

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box, often filled with a solvent like water to mimic solution-phase behavior. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can be used to explore the conformational landscape of the molecule, observing transitions between different stable conformers. They can also provide insights into the solvation structure around the molecule, revealing how solvent molecules arrange themselves and interact with the solute. Properties such as radial distribution functions can be calculated to quantify these interactions. Furthermore, dynamic properties like diffusion coefficients and vibrational spectra can be computed from the simulation trajectory.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to aid in structure elucidation and assignment of spectral features.

Detailed Research Findings:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the DFT level of theory. The calculated shifts are then often scaled to account for systematic errors.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield a theoretical IR spectrum that can be compared with experimental data to identify characteristic vibrational modes.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT), providing a theoretical UV-Vis absorption spectrum. This can help in understanding the electronic transitions responsible for the observed absorption bands.

Hypothetical Spectroscopic Data Table:

This interactive table shows a hypothetical comparison between calculated and experimental spectroscopic data for the title compound.

Spectroscopic TechniqueCalculated Parameter (Hypothetical)Experimental Parameter (Typical)
¹H NMR (δ, ppm)3.5 (CH-OH), 1.5 (CH₃)3.4-3.6, 1.4-1.6
¹³C NMR (δ, ppm)65 (C-OH), 25 (CH₃)63-67, 23-27
IR (cm⁻¹)3400 (O-H stretch), 2950 (C-H stretch)~3400, ~2950
UV-Vis (λ_max, nm)215~210-220

Theoretical Studies of Reaction Mechanisms and Catalyst Design

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. It can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

Detailed Research Findings:

For a reaction involving this compound, such as its oxidation to the corresponding ketone or its use as a chiral ligand in catalysis, computational methods can be employed to:

Locate Transition States: Finding the transition state structure is key to understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

Design Catalysts: In the context of asymmetric catalysis, where this chiral alcohol could serve as a ligand or a precursor to one, computational methods can be used to design more efficient and selective catalysts. researchgate.net By modeling the interaction of the catalyst-substrate complex, researchers can understand the origins of stereoselectivity and rationally modify the catalyst structure to improve its performance.

For instance, theoretical studies could model the interaction of this compound with a metal center in a catalyst, analyzing the binding energies and geometries of different coordination modes. This would provide valuable insights for the rational design of new catalytic systems.

Structure Activity Relationship Sar Studies and Molecular Target Interactions

Design Principles for Derivatives of (1S)-1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol

The design of bioactive derivatives based on a lead compound like this compound follows established medicinal chemistry principles. The goal is to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying its structure. For this specific scaffold, key modification sites would include the pyrrole (B145914) ring, the N-methyl group, and the chiral ethanol (B145695) side chain.

Pyrrole Ring Substitution: The aromatic pyrrole ring is amenable to substitution at positions 3, 4, and 5. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, influencing its interaction with biological targets. For instance, aroyl-substituted pyrroles have been explored as cyclooxygenase (COX-1/COX-2) inhibitors, indicating that bulky substituents can be accommodated and can confer specific inhibitory activity. nih.gov

N-Methyl Group Modification: The N-methyl group contributes to the molecule's lipophilicity and may engage in specific hydrophobic interactions within a binding pocket. Replacing it with larger alkyl groups or functionalized chains can probe the steric and electronic requirements of the target protein. In some contexts, the N-substituent is crucial; for example, N-arylsulfonyl-1H-pyrroles have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors. scispace.com

Ethanol Side Chain Modification: The (1S)-hydroxyethyl group is a critical feature, offering a hydrogen bond donor (hydroxyl group) and a chiral center. Esterification or etherification of the hydroxyl group would alter its hydrogen-bonding capability and increase lipophilicity. Extending the alkyl chain or replacing the methyl group with other substituents could explore the size and nature of the corresponding binding pocket.

The overarching design strategy involves creating a library of analogs by modifying these positions to map the pharmacophore and optimize interactions with a specific biological target. nih.gov

Investigation of Ligand-Target Binding Mechanisms and Affinities

Pyrrole derivatives are known to interact with a wide array of biological targets, primarily through mechanisms like enzyme inhibition and receptor modulation. alliedacademies.orgnih.gov

Enzyme Inhibition: The pyrrole scaffold is present in inhibitors of various enzymes. For example, derivatives have been designed to target carbonic anhydrase, cyclooxygenases (COX), and kinases. nih.govdrugbank.comnih.gov The binding mechanism often involves the pyrrole core establishing key interactions, such as hydrogen bonds and π-π stacking, within the enzyme's active site. In the case of 1-tosyl-pyrrol-2-one derivatives acting as carbonic anhydrase inhibitors, the tosyl group plays a crucial role in coordinating with the zinc ion in the active site, while the pyrrole moiety occupies the hydrophobic regions. drugbank.com For this compound, the hydroxyl group could act as a key hydrogen bond donor or acceptor, anchoring the ligand to specific amino acid residues (e.g., serine, threonine, tyrosine) in an enzyme's active site.

Receptor Modulation: Pyrrole-containing compounds can also act as modulators for various receptors. The sigma-1 receptor (S1R), an intracellular chaperone protein, is a notable target for many small molecules and is involved in modulating Ca2+ signaling and ion channel functions. nih.govnih.gov The interaction with such receptors is highly dependent on the three-dimensional shape and electrostatic properties of the ligand. Molecular docking studies on other pyrrole-based compounds have shown that the pyrrole ring often engages in hydrophobic or π-π interactions, while polar substituents direct the orientation and secure the binding through hydrogen bonds. ijper.orgmdpi.com

The affinity of these interactions is typically quantified by parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table shows representative inhibitory data for various bioactive pyrrole derivatives against different enzymes, illustrating the potency that can be achieved with this scaffold.

Compound ClassTarget EnzymeReported Activity (IC50/Ki)Reference
1-Tosyl-pyrrol-2-one derivativeHuman Carbonic Anhydrase II (hCA II)Ki = 0.53 µM drugbank.com
Pyrrolopyridine derivative (3l)Cyclooxygenase-2 (COX-2)IC50 = 0.11 µM nih.gov
Pyrrolidinedione derivative (46)Bacterial MurAIC50 = 4.5 µM nih.gov
Pyrrolo[3,2-d]pyrimidine (9c)EGFR KinaseIC50 = 0.009 µM nih.gov

Role of the Pyrrole-Ethanol Moiety as a Molecular Scaffold in Bioactive Compounds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. The pyrrole ring is a well-established "privileged scaffold" due to its ability to serve as a template for ligands that bind to a wide range of biological targets. biolmolchem.comrsc.orgscitechnol.com

The pyrrole-ethanol moiety, present in this compound, combines the aromatic, electron-rich pyrrole ring with a flexible, polar, and chiral side chain. This combination offers several advantages:

Structural Rigidity and Planarity: The pyrrole ring provides a rigid, planar core that helps to pre-organize the appended functional groups in a defined spatial orientation, reducing the entropic penalty upon binding to a target.

Hydrogen Bonding Capability: The pyrrole N-H (in unsubstituted pyrroles) and the side-chain hydroxyl group are excellent hydrogen bond donors, while the nitrogen atom can also act as an acceptor. These interactions are fundamental for molecular recognition and high-affinity binding. nih.gov

Tunable Physicochemical Properties: The scaffold's properties, such as lipophilicity and solubility, can be easily modified through substitution on the ring or side chain, allowing for the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. ijper.org

Three-Dimensional Diversity: The chiral center in the ethanol moiety introduces three-dimensionality, which is crucial for specific interactions with complex biological macromolecules that are themselves chiral. nih.gov

This versatile scaffold is found in compounds targeting diverse diseases, including cancer, inflammation, and infectious diseases, highlighting its importance in drug discovery. nih.govbiolmolchem.com

Comparative Analysis with Related Bioactive Pyrrole and Pyrazole (B372694) Derivatives

Pyrroles and their bioisosteres, pyrazoles, are both five-membered aromatic heterocycles that are prominent in medicinal chemistry. researchgate.net A comparative analysis helps to understand the subtle structural and electronic differences that impact biological activity.

Pyrrole vs. Pyrazole Scaffold:

Structure and Electronics: Pyrrole contains one nitrogen atom, while pyrazole contains two adjacent nitrogen atoms. This difference significantly alters the electronic distribution. The additional nitrogen in pyrazole makes it more electron-deficient and a weaker base than pyrrole. globalresearchonline.net Pyrazole has both a "pyrrole-like" N-H hydrogen bond donor and a "pyridine-like" nitrogen that acts as a hydrogen bond acceptor.

Pharmacological Profile: Both scaffolds are found in a wide range of bioactive agents. Pyrrole derivatives are well-known as anti-inflammatory (e.g., Tolmetin), lipid-lowering (e.g., Atorvastatin), and anticancer agents. biolmolchem.com Pyrazole derivatives are also prominent as anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial agents. globalresearchonline.netmdpi.com

Structure-Activity Relationship (SAR): SAR can vary significantly between the two scaffolds. For instance, in the development of kinase inhibitors, the positioning of hydrogen bond donors and acceptors is critical. The presence of two nitrogens in pyrazole offers different interaction patterns compared to the single nitrogen in pyrrole, which can lead to differences in target selectivity and potency. nih.gov

The table below compares general features and examples of bioactive compounds based on pyrrole and pyrazole scaffolds.

FeaturePyrrole DerivativesPyrazole Derivatives
Structure Five-membered ring with one nitrogen atom.Five-membered ring with two adjacent nitrogen atoms.
Electronic Nature Electron-rich aromatic system.More electron-deficient than pyrrole.
H-Bonding Typically one N-H donor.One N-H donor and one nitrogen acceptor.
Examples in Medicine Atorvastatin (lipid-lowering), Tolmetin (anti-inflammatory), Sunitinib (anticancer).Celecoxib (anti-inflammatory), Rimonabant (anorectic), Sildenafil (PDE5 inhibitor, contains pyrazole fused ring).
Reference scitechnol.combiolmolchem.com researchgate.netglobalresearchonline.net

Understanding the Impact of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. nih.govbiomedgrid.com Since biological targets like enzymes and receptors are chiral, they often interact differently with the enantiomers of a chiral drug. The subject compound, this compound, has a single chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two enantiomers: (S) and (R).

The differential activity between enantiomers, known as stereoselectivity, arises from the requirement for a precise three-point attachment to the binding site. One enantiomer may fit perfectly, allowing for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions, ionic bonds), leading to a potent biological response. In contrast, its mirror image (the other enantiomer) may bind much less effectively or not at all, because one of its functional groups is incorrectly positioned and may even cause steric hindrance. nih.govrroij.com

In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. biomedgrid.comnih.gov For example, studies on chiral farrerol (B190892) showed significant differences in the pharmacokinetic profiles and binding affinities of its enantiomers to target proteins. mdpi.com Similarly, research on oleandomycin (B1677203) derivatives demonstrated that changes in stereochemistry at specific positions had a major influence on both antibacterial and anti-inflammatory activity. nih.gov Therefore, for this compound, it is highly probable that the (S)-enantiomer and its (R)-counterpart would exhibit different biological activities and potencies, making stereoselective synthesis and evaluation essential for any therapeutic development. nih.gov

Applications As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Fused Heterocyclic Ring Systems

Synthesis of Pyrrolobenzazepines and Analogues

There is no specific information available in the surveyed scientific literature that documents the use of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol as a direct precursor for the synthesis of pyrrolobenzazepines or their analogues. General syntheses of pyrrolobenzodiazepines often involve precursors like l-proline (B1679175) or various substituted pyrrole (B145914) derivatives, but the specific application of this chiral ethanol (B145695) has not been reported. nih.gov

Utilization as a Chiral Building Block in Asymmetric Synthesis

Although chiral alcohols and pyrrole derivatives are widely recognized as valuable chiral building blocks in asymmetric synthesis, there are no specific, documented instances of This compound being utilized for this purpose in the available literature. The concept of using chiral molecules from a "chiral pool" to induce stereoselectivity is a fundamental principle in organic synthesis, but its direct application with this particular compound is not reported. enamine.netmdpi.comresearchgate.net

Potential in Material Science and Catalysis

There is no available research to indicate that This compound has been investigated for applications in material science or as a catalyst. The fields often utilize heterocyclic compounds, but no studies have specifically focused on the properties or catalytic activity of this molecule.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is expected to drive research into greener synthetic routes for pyrrole (B145914) derivatives like (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol. Traditional methods for pyrrole synthesis often involve harsh reaction conditions, toxic catalysts, and volatile organic solvents. semanticscholar.org Future research will likely prioritize the development of methodologies that align with the principles of green chemistry.

Key areas of exploration could include:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as zeolites or enzymes, could offer more environmentally friendly alternatives to conventional acid or metal catalysts. researchgate.net

Alternative Solvents: Research into the use of greener solvents like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis process. semanticscholar.org

Energy Efficiency: The adoption of microwave-assisted or ultrasound-promoted reactions could lead to shorter reaction times and reduced energy consumption. semanticscholar.org

A comparative table of potential green synthesis improvements is presented below:

Traditional Method FeaturePotential Green AlternativeBenefit
Harsh Acid/Metal CatalystsBiocatalysts, Heterogeneous CatalystsReduced toxicity, easier separation, reusability
Volatile Organic SolventsWater, Supercritical CO2, Ionic LiquidsReduced pollution and health hazards
High-Temperature RefluxMicrowave or Ultrasound IrradiationFaster reactions, lower energy consumption
Multi-Step SynthesisOne-Pot, Multi-Component ReactionsIncreased efficiency, less waste

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of this compound, including its chiral center and the reactive pyrrole ring, open avenues for exploring novel chemical transformations. Future research could focus on leveraging these features to synthesize complex molecules with potential biological activity.

Potential areas of investigation include:

Asymmetric Catalysis: The chiral alcohol moiety could be utilized as a directing group or a chiral auxiliary in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds.

C-H Activation: Direct functionalization of the C-H bonds on the pyrrole ring would provide a more atom-economical approach to creating derivatives compared to traditional cross-coupling methods.

Photoredox Catalysis: The use of visible light to initiate novel transformations could lead to the discovery of unprecedented reactivity patterns for this class of compounds.

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Advanced modeling techniques can provide valuable insights into the molecule's properties and guide the rational design of new compounds with desired functionalities.

Future computational studies may involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to predict the structural, electronic, and spectroscopic properties of the molecule and its derivatives. researchgate.netlongdom.org This can aid in understanding its reactivity and potential interactions with biological targets.

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding affinity and mode of interaction of the compound with specific protein targets, helping to identify potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity, facilitating the design of more potent compounds.

The following table outlines the potential applications of different computational methods:

Computational MethodApplication in ResearchPredicted Outcomes
Density Functional Theory (DFT)Understanding molecular propertiesElectronic structure, reactivity, vibrational spectra
Molecular DockingVirtual screening for drug discoveryBinding affinity, interaction with biological targets
QSAROptimization of biological activityStructure-activity relationships, design of potent analogs

Expanding the Scope of Mechanistic Biological Studies

Given that many pyrrole-containing compounds exhibit significant biological activity, future research will likely delve into the mechanistic underpinnings of the biological effects of this compound and its derivatives. scispace.comontosight.ai A deeper understanding of how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents.

Areas for future biological investigation include:

Target Identification and Validation: Identifying the specific cellular targets with which the compound interacts is a critical first step. This can be achieved through techniques such as affinity chromatography and proteomics.

Enzyme Inhibition Studies: Many drugs exert their effects by inhibiting specific enzymes. Investigating the potential of this compound to inhibit key enzymes involved in disease pathways could reveal its therapeutic potential. For example, some pyrrole derivatives are known inhibitors of carbonic anhydrase isoforms. nih.gov

Cellular Pathway Analysis: Elucidating the downstream effects of the compound on cellular signaling pathways can provide a comprehensive understanding of its mechanism of action.

Emerging Applications beyond Traditional Medicinal Chemistry

While medicinal chemistry is a primary focus for pyrrole derivatives, the unique properties of this compound could lead to its application in other emerging fields.

Potential non-medicinal applications to be explored:

Organic Electronics: Pyrrole-based polymers are known for their conducting properties. Derivatives of this compound could be investigated as building blocks for novel organic semiconductors, sensors, or light-emitting diodes.

Agrochemicals: The biological activity of pyrrole compounds is not limited to human medicine. There is potential for developing new herbicides, insecticides, or fungicides based on this scaffold.

Materials Science: The compound could be incorporated into novel polymers or materials, potentially imparting unique optical, thermal, or mechanical properties. The pyrrole moiety is a key component in various functional materials. scispace.com

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol?

The synthesis typically involves multi-step organic reactions. A key approach includes:

  • Pyrrole alkylation : Reacting 1-methylpyrrole with ethylene oxide or epoxide derivatives under basic conditions to introduce the hydroxymethyl group.
  • Chiral resolution : Using chiral catalysts or chromatography to isolate the (1S)-enantiomer, as stereochemistry significantly impacts biological activity .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationNaH, THF, 0°C → RT65–75≥95%
ResolutionChiral HPLC (Chiralpak AD-H)40–50≥99% ee

Q. How is the stereochemistry and structural integrity of this compound validated?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the hydroxymethyl group and methyl-pyrrole substitution. NOESY experiments validate the (1S)-configuration by spatial proximity of key protons .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and bond angles .
  • Polarimetry : Specific optical rotation ([α]D_D) is compared to literature values for enantiomeric purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents on the pyrrole ring?

Regioselectivity in pyrrole derivatives is sensitive to:

  • Catalysts : Lewis acids (e.g., ZnCl2_2) favor electrophilic substitution at the α-position, while bulky bases (e.g., LDA) direct reactions to the β-position.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C-2 substitution, whereas non-polar solvents (toluene) favor C-3 reactivity .

Q. Example :

ConditionSubstituent PositionYield (%)
ZnCl2_2, DCMC-280
LDA, THFC-365

Data Contradiction Note : Discrepancies in regioselectivity between studies may arise from trace impurities or solvent hydration levels. Always validate with control experiments .

Q. What methodological strategies resolve contradictions in reported biological activities of pyrrole-derived alcohols?

Conflicting bioactivity data often stem from:

  • Enantiomeric Purity : Impure (1S)-enantiomers may exhibit mixed binding affinities. Use chiral chromatography to ensure ≥99% ee before assays .
  • Cellular Context : Activity in cancer cell lines (e.g., IC50_{50} = 12 µM in HeLa) vs. primary cells (IC50_{50} > 50 µM) highlights tissue-specific uptake or metabolization .

Q. Recommended Workflow :

Validate compound purity (HPLC, LC-MS).

Screen across multiple cell lines/primary models.

Use computational docking (e.g., AutoDock Vina) to predict target binding pockets and explain variability .

Q. How does the hydroxymethyl group influence the compound’s interaction with biological targets?

The hydroxymethyl group enables:

  • Hydrogen Bonding : Stabilizes interactions with catalytic residues (e.g., in kinases or GPCRs).
  • Metabolic Stability : Resistance to cytochrome P450 oxidation compared to methyl or carbonyl analogs.

Q. Case Study :

AnalogModificationIC50_{50} (µM)Metabolic Half-life (h)
This compoundNone126.2
1-(1-Methyl-1H-pyrrol-2-yl)propan-1-oneKetone451.8

The hydroxyl group enhances both potency and stability, making it a critical pharmacophore .

Q. What advanced techniques optimize enantioselective synthesis for industrial-scale research?

  • Asymmetric Catalysis : Chiral Ru or Ir complexes achieve >90% ee in transfer hydrogenation of ketone precursors .
  • Continuous Flow Systems : Microreactors with immobilized enzymes (e.g., lipases) enable high-throughput production with minimal waste .

Q. Comparison of Methods :

Methodee (%)Throughput (g/h)
Batch Hydrogenation855
Continuous Flow9520

Q. How do computational models predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Identify electrophilic/nucleophilic sites on the pyrrole ring. For example, Fukui indices predict C-2 as the most reactive site for electrophiles .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes using known reaction templates (e.g., epoxide ring-opening) .

Q. Predicted Reactivity :

PositionFukui Index (f+f^+)
C-20.45
C-30.28

Q. Note on Sources :

  • Relied on PubChem, CAS, and peer-reviewed methodologies (e.g., –19) for authoritative data.

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